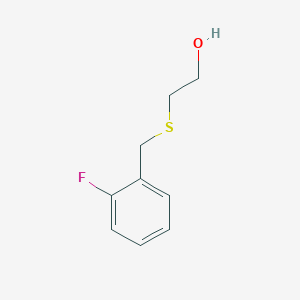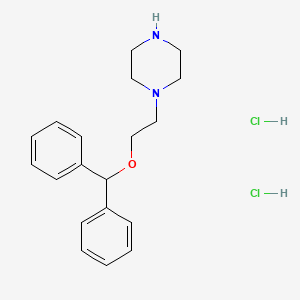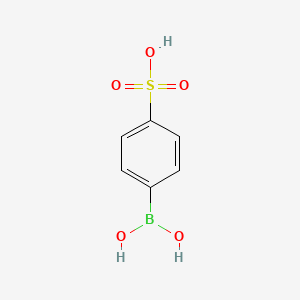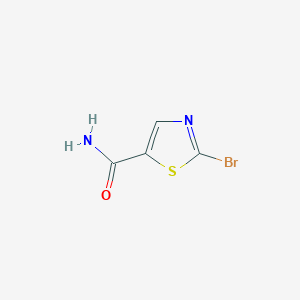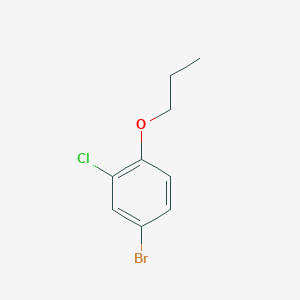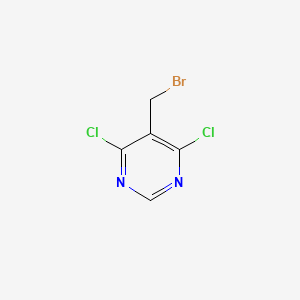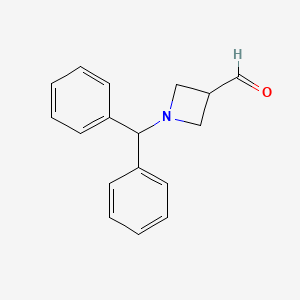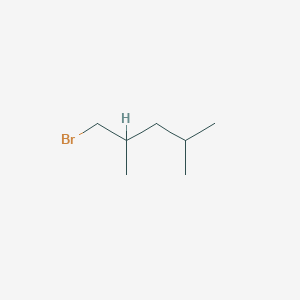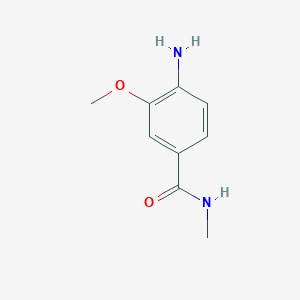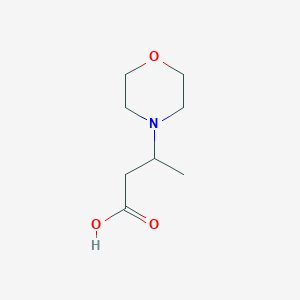
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is an organic compound that features a tetrahydrofuran ring attached to an ethyl ester group This compound is of interest due to its unique structure, which combines the reactivity of an ester with the stability of a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate typically involves the reaction of tetrahydrofuran derivatives with ethyl acetoacetate. One common method includes the use of a base such as sodium hydride to deprotonate the ethyl acetoacetate, followed by the addition of tetrahydrofuran-3-yl bromide. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or ethers.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly as a precursor to pharmacologically active molecules.
Industry: Used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate exerts its effects depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, while the tetrahydrofuran ring can undergo ring-opening or oxidation reactions. These processes involve various molecular targets and pathways, including enzyme-catalyzed transformations in biological systems.
Comparison with Similar Compounds
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Similar structure but with the tetrahydrofuran ring attached at a different position.
Ethyl 3-(tetrahydropyran-3-yl)-3-oxopropanoate: Features a tetrahydropyran ring instead of a tetrahydrofuran ring.
Ethyl 3-(furan-3-yl)-3-oxopropanoate: Contains an unsaturated furan ring instead of the saturated tetrahydrofuran ring.
Uniqueness: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is unique due to the stability provided by the tetrahydrofuran ring and the reactivity of the ester group. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPERMBEFSQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628535 | |
| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324570-25-4 | |
| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

